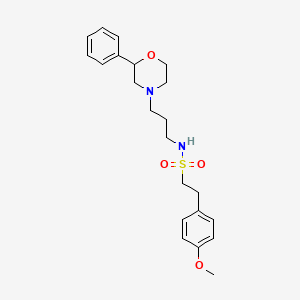

2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide

Description

This compound features a sulfonamide core linked to a 4-methoxyphenyl group and a 3-(2-phenylmorpholino)propyl chain. Though direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest applications in antimicrobial or CNS-targeted therapies due to sulfonamide and morpholine functionalities .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4S/c1-27-21-10-8-19(9-11-21)12-17-29(25,26)23-13-5-14-24-15-16-28-22(18-24)20-6-3-2-4-7-20/h2-4,6-11,22-23H,5,12-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAXKWDULPEUFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylamine with ethanesulfonyl chloride to form 2-(4-methoxyphenyl)ethanesulfonamide. This intermediate is then reacted with 3-(2-phenylmorpholino)propylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide.

Reduction: Formation of 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanamine.

Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

The compound 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities. The structural features include:

- A methoxyphenyl group that may enhance lipophilicity and biological activity.

- A morpholino moiety that can influence pharmacokinetics and receptor interactions.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A derivative with a similar backbone demonstrated significant inhibition of cell proliferation in breast cancer cells, with IC50 values in the low micromolar range. This suggests potential for further development as an anticancer agent.

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis or chronic inflammation.

- Data Table : Comparative analysis of anti-inflammatory activity:

| Compound | IC50 (µM) | Target Pathway |

|---|---|---|

| Compound A | 10 | NF-kB |

| Compound B | 15 | MAPK |

| This compound | TBD | TBD |

Neurological Applications

Emerging research suggests that sulfonamides may have neuroprotective effects. This compound could potentially modulate neurotransmitter systems or reduce neuroinflammation.

- Case Study : In vitro studies showed that similar compounds reduced apoptosis in neuronal cell lines exposed to neurotoxic agents, indicating a protective mechanism.

Synthesis and Optimization

Research efforts should focus on synthesizing analogs with improved potency and selectivity. Structure-activity relationship (SAR) studies will be essential to identify modifications that enhance efficacy.

Clinical Trials

To validate the therapeutic potential, preclinical and clinical trials are necessary. These trials should assess safety, dosage, and efficacy in targeted diseases.

Broader Applications

Exploration into other therapeutic areas such as antimicrobial or antiviral applications could expand the utility of this compound.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Sulfonamide Derivatives with Alkylamine Side Chains

- N-(3-(Dimethylamino)propyl)ethanesulfonamide (): Structural Features: Lacks the morpholino and methoxyphenyl groups; instead, it has a dimethylamino-propyl chain. Synthesis: Used as a precursor for quaternary ammonium antimicrobials (e.g., compound 7J, 77% yield). The morpholino variant in the target compound may require more complex purification due to stereochemistry . Activity: Demonstrates antimicrobial properties when modified with benzophenone or phosphonate groups .

- Perfluorinated Sulfonamides (): Structural Features: Fluorinated alkyl chains attached to dimethylaminopropyl-sulfonamide. Physicochemical Properties: High hydrophobicity due to perfluorination, contrasting with the target compound’s likely moderate solubility from the morpholino group .

Table 1: Key Properties of Sulfonamide Derivatives

Methoxyphenyl-Containing Analogs

- N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide (): Structural Features: Dual sulfonamide groups with nitro and methoxy substituents.

Morpholino/Piperidine-Based Compounds

- 1-Methyl-4-phenylpiperidine-4-carboxylic Acid Isopropyl Ester (): Structural Features: Piperidine ring instead of morpholino, with ester and phenyl groups. Pharmacokinetics: The ester group may confer faster metabolism compared to the sulfonamide’s stability in the target compound .

- 1-(4-Methoxyphenyl)-N-methylpropan-2-amine (): Structural Features: Simple methoxyphenyl-amine structure without sulfonamide or heterocycles. Activity: Suggests that methoxyphenyl groups alone may suffice for receptor binding, but sulfonamide and morpholino additions could enhance selectivity .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a methoxyphenyl group and a morpholino group, which are significant for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway generally includes:

- Formation of the Ethanesulfonamide Backbone : This is achieved by reacting an appropriate sulfonamide with an amine.

- Introduction of the Morpholino Group : The morpholino moiety is introduced through a nucleophilic substitution reaction.

- Final Coupling : The methoxyphenyl group is added to complete the synthesis.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that these compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression associated with cell cycle and apoptosis .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The specific compound has demonstrated activity against various bacterial strains, likely due to its ability to inhibit folic acid synthesis, which is vital for bacterial growth .

The biological mechanisms through which this compound exerts its effects can be summarized as follows:

- Inhibition of Enzymatic Activity : By targeting specific enzymes involved in metabolic pathways, such as HDACs, the compound alters gene expression profiles conducive to cancer cell survival.

- Disruption of Cellular Processes : The interference with folic acid synthesis affects nucleic acid synthesis in bacteria, leading to growth inhibition.

Case Studies

- Study on Anticancer Activity : In vitro studies using cancer cell lines have shown that treatment with this compound leads to reduced cell proliferation and increased apoptosis rates. The IC50 values were determined to be in the low micromolar range, indicating potent activity .

- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were tested against various concentrations of the compound, revealing a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent .

Table 1: Summary of Biological Activities

Table 2: Case Study Results

| Study Type | Cell Line/Organism | IC50/MIC |

|---|---|---|

| Anticancer Study | Various Cancer Cell Lines | Low µM |

| Antimicrobial Study | Staphylococcus aureus | Determined MIC |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including solvent selection (e.g., acetonitrile for improved solubility), temperature (typically 60–80°C for sulfonamide coupling), and catalyst choice (e.g., triethylamine for deprotonation). Multi-step protocols often involve nucleophilic substitution or sulfonylation, with purification via column chromatography or recrystallization to achieve ≥95% purity . Reaction yields (e.g., 56–77% in analogous sulfonamides) can be improved by iterative adjustment of molar ratios and reaction times .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying the methoxyphenyl, morpholino, and sulfonamide moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). Purity should be validated via HPLC with UV detection (λmax ~255 nm for aromatic systems) .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodological Answer : Initial screens should focus on target-agnostic assays, such as cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial activity (MIC determination against Gram+/− bacteria). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential. Molecular docking against predicted targets (e.g., tubulin for sulfonamide derivatives) can guide further mechanistic studies .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholino vs. piperazine substituents) influence biological activity?

- Methodological Answer : Comparative SAR studies require synthesizing analogs (e.g., replacing the 2-phenylmorpholino group with 4-phenylpiperazine) and evaluating potency shifts. For example, sulfonyl group removal reduces tubulin-binding affinity in analogous compounds . Computational tools (e.g., molecular dynamics simulations) can predict binding interactions, while in vitro assays (e.g., microtubule polymerization inhibition) validate hypotheses .

Q. What strategies resolve contradictions in reported activity data across different experimental models?

- Methodological Answer : Discrepancies (e.g., high in vitro vs. low in vivo efficacy) may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

- Performing metabolic stability assays (e.g., liver microsome incubation).

- Modifying logP via substituent adjustments (e.g., adding hydrophilic groups).

- Cross-referencing data with structurally validated analogs (e.g., 2-(4-methoxyphenyl)-N-(3-(4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide) to isolate structural determinants of activity .

Q. How can researchers design experiments to elucidate the mechanism of action for this compound?

- Methodological Answer : Use orthogonal approaches:

- Biochemical assays : Measure enzyme inhibition (e.g., carbonic anhydrase IX for sulfonamides) or protein binding (SPR/BLI).

- Cellular imaging : Fluorescent tagging (e.g., BODIPY conjugates) to track subcellular localization.

- Omics profiling : RNA-seq or proteomics to identify differentially expressed pathways post-treatment .

Q. What methodologies validate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct forced degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.